Physicochemical Differentiation: Oxane Ring Imparts Lower Lipophilicity Versus Cyclohexyl and Phenyl Analogs
The presence of the tetrahydropyran (oxane) ring oxygen in 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea contributes to a lower computed lipophilicity (XLogP3-AA = 0.5) compared to close carbocyclic and aromatic analogs. The cyclohexyl analog 1-(cyclopropylmethyl)-3-cyclohexylurea has a predicted XLogP3-AA approximately 1.5–1.8 units higher based on the replacement of the ether oxygen with a methylene unit (estimated ΔlogP ≈ +1.5 to +1.8 for O→CH2 substitution) [1]. The phenyl analog 1-(cyclopropylmethyl)-3-phenylurea is predicted to have XLogP3-AA ≈ 1.8–2.2 (estimated), representing a >1.3 log unit increase [1]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced nonspecific protein binding, though experimental confirmation is lacking for this specific compound [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 1-(cyclopropylmethyl)-3-cyclohexylurea: estimated XLogP3-AA ≈ 2.0–2.3; 1-(cyclopropylmethyl)-3-phenylurea: estimated XLogP3-AA ≈ 1.8–2.2 |
| Quantified Difference | ΔXLogP3-AA ≈ -1.5 to -1.8 versus cyclohexyl analog; ≈ -1.3 to -1.7 versus phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator values are estimated based on group contribution methods |
Why This Matters
Lower lipophilicity differentiates this compound for applications where aqueous solubility and reduced membrane partitioning are desirable, though experimental solubility data are needed for procurement decisions.
- [1] PubChem Compound Summary for CID 119103465. XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. General principles relating logP to solubility and protein binding. View Source
